1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile
Overview
Description
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Mechanistic Investigation
Research on pyrazole derivatives, like the study by Liu et al. (2013), involves crystal structure determination and mechanistic investigation of reactions involving similar compounds. Such research is foundational in understanding the chemical properties and reactivity of new compounds, paving the way for their application in material science and drug development (Liu, Chen, Sun, & Wu, 2013).
Synthesis and Biological Activities
Novel pyrazole derivatives have been synthesized and evaluated for their biological activities, including antibacterial, antifungal, and antitumor properties, as demonstrated by El-Borai et al. (2012). Such studies highlight the potential of pyrazole derivatives in pharmaceutical research, offering a path for the development of new therapeutic agents (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Anticancer and Antimicrobial Research
Further, compounds like "1-cyanoacetyl-3,5-dimethylpyrazole" derivatives have shown significant anticancer activity, as investigated by Metwally et al. (2016). This research underscores the potential of pyrazole derivatives in oncology, providing insights into their mechanism of action and therapeutic potential (Metwally, Abdelrazek, & Eldaly, 2016).
Material Science Applications
In material science, the structural characteristics of pyrazole derivatives have been explored for their supramolecular aggregation properties, as in the work by Low et al. (2007). Such research is crucial for the development of new materials with specific optical, electronic, or mechanical properties (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).
Kinase Inhibitor Development
On the pharmaceutical front, pyrazole derivatives have been developed into potent kinase inhibitors, as shown in the scalable synthesis of BMS-986236 by Arunachalam et al. (2019). This demonstrates the compound's relevance in targeted cancer therapy, highlighting the versatility of pyrazole derivatives in drug design (Arunachalam et al., 2019).
Mechanism of Action
- A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .
Imidazopyridine
is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acids
were identified as novel efficient ligands for copper-catalyzed C–N cross-coupling of azoles and aryl halides in water .Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-2-ylpyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-8-11-7-13(12-3-1-2-6-15-12)16-17(11)9-10-4-5-10/h1-3,6-7,10H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNDZJCRBCZLEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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